Gypsoside
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Overview
Description
Gypsoside is a triterpenoid saponin glycoside isolated from the roots of Gypsophila pacifica . It is known for its complex structure, which includes a gypsogenin aglycone linked to multiple sugar residues. This compound exists in two forms: the acid form and the hemiacylal form, resulting from the interaction between the carboxy group of the glucuronic acid residue and the aldehyde group of gypsogenin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gypsoside is primarily extracted from natural sources rather than synthesized chemically. The extraction process involves the following steps:
Raw Material Preparation: The roots of Gypsophila pacifica are cleaned and dried.
Extraction: The dried roots are subjected to solvent extraction using water, alcohol, or supercritical fluid extraction methods.
Purification: The crude extract is purified using techniques such as column chromatography to isolate this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Gypsophila pacifica roots. The process includes:
Harvesting and Drying: Large quantities of Gypsophila pacifica roots are harvested and dried.
Solvent Extraction: The dried roots are extracted using solvents like ethanol or methanol.
Concentration and Purification: The extract is concentrated and purified using industrial-scale chromatography techniques to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Gypsoside undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions:
Acid Hydrolysis: Concentrated hydrochloric acid is commonly used for hydrolysis.
Oxidizing Agents: Common oxidizing agents like potassium permanganate may be used for oxidation reactions.
Major Products:
Hydrolysis Products: Gypsogenin and various monosaccharides.
Oxidation Products:
Scientific Research Applications
Gypsoside has a wide range of applications in scientific research:
Mechanism of Action
Gypsoside is compared with other triterpenoid saponins, such as:
Clematoside C: Another triterpenoid saponin with a similar structure but different sugar residues.
Gypenoside: A saponin from Gynostemma pentaphyllum with similar biological activities.
Uniqueness: this compound is unique due to its specific glycoside structure and the presence of gypsogenin as the aglycone. Its dual existence in acid and hemiacylal forms also distinguishes it from other saponins .
Comparison with Similar Compounds
- Clematoside C
- Gypenoside
- Other triterpenoid saponins from the genus Gypsophila .
Properties
IUPAC Name |
(2S,3S,4R,5R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(3R,4R,5R,6S)-5-[(3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-[(3R,4S,5R)-3,5-dihydroxy-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-4-[(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H126O44/c1-27-40(88)59(119-66-48(96)42(90)32(85)23-108-66)54(102)71(111-27)116-56-28(2)112-73(61(52(56)100)121-68-53(101)57(34(87)25-110-68)117-65-47(95)41(89)31(84)22-107-65)124-74(106)80-17-15-75(3,4)19-30(80)29-9-10-38-76(5)13-12-39(77(6,26-83)37(76)11-14-79(38,8)78(29,7)16-18-80)115-72-55(103)60(120-67-49(97)43(91)33(86)24-109-67)62(63(123-72)64(104)105)122-70-51(99)46(94)58(36(21-82)114-70)118-69-50(98)45(93)44(92)35(20-81)113-69/h9,26-28,30-63,65-73,81-82,84-103H,10-25H2,1-8H3,(H,104,105)/t27-,28+,30+,31-,32-,33+,34-,35-,36-,37-,38-,39+,40+,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57+,58-,59+,60-,61-,62+,63+,65?,66?,67?,68?,69?,70?,71?,72?,73?,76+,77+,78-,79-,80+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDBQMHOQSSGGS-OHFYMGMCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(CO3)O)OC4C(C(C(CO4)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6)C)C)(C)C=O)OC1C(C(C(C(O1)C(=O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)C)O)OC1C(C(C(CO1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O[C@H]2[C@@H](OC([C@@H]([C@@H]2O)OC3[C@@H]([C@H]([C@@H](CO3)O)OC4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)OC(=O)[C@@]56CC[C@@]7(C(=CC[C@H]8[C@]7(CC[C@@H]9[C@@]8(CC[C@@H]([C@@]9(C)C=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)OC1[C@@H]([C@H]([C@H](CO1)O)O)O)O)C)C)[C@@H]5CC(CC6)(C)C)C)C)O)OC1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H126O44 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1791.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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